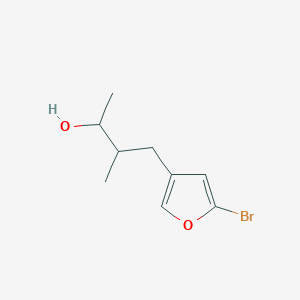

4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13BrO2 |

|---|---|

Molecular Weight |

233.10 g/mol |

IUPAC Name |

4-(5-bromofuran-3-yl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C9H13BrO2/c1-6(7(2)11)3-8-4-9(10)12-5-8/h4-7,11H,3H2,1-2H3 |

InChI Key |

OWKNYGXSFLAGTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=COC(=C1)Br)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

Foreword for the Research Professional

This technical guide addresses the physical and chemical properties of the novel compound 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. Given the absence of this specific molecule in the current body of scientific literature, this document serves as a predictive and methodological resource. The information herein is synthesized from established principles of organic chemistry and extensive data on structurally analogous compounds, namely brominated furans and substituted secondary alcohols. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and handling of this and similar furan-containing molecules. The protocols and predictions are designed to be both scientifically rigorous and practically applicable in a laboratory setting.

Predicted Physicochemical Properties

The physicochemical properties of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol have been estimated based on the known properties of related compounds such as 3-bromofuran and various furan-containing alcohols.[1][2][3] These predictions provide a baseline for experimental design and purification strategies.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C9H13BrO2 | Derived from the chemical structure. |

| Molecular Weight | 233.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Bromofuran derivatives are often described as colorless to pale yellow liquids.[1][3] |

| Boiling Point | > 200 °C (decomposes) | Higher than 3-bromofuran (102.5-102.6 °C) due to the larger side chain and hydrogen bonding capability of the alcohol.[3] Furan-containing alcohols can be prone to decomposition at elevated temperatures.[4] |

| Melting Point | Not applicable (liquid at STP) | Based on the predicted liquid state at standard temperature and pressure. |

| Density | ~1.3-1.4 g/cm³ | Higher than water, in line with other brominated organic compounds. 3-Bromofuran has a density of 1.6606 g/cm³.[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); sparingly soluble in water. | The hydrophobic furan ring and alkyl chain limit water solubility, a common feature of such molecules.[1] |

| pKa | ~16-18 | Typical for a secondary alcohol. |

Proposed Synthesis and Purification

The synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol can be envisioned through a multi-step pathway, leveraging known methodologies for the functionalization of furan rings.[5] A plausible retrosynthetic analysis suggests a Grignard reaction as a key step.

Synthetic Workflow

Caption: Proposed synthetic pathway for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Furan-3-yl)-2-methylpropanal

-

To a solution of 3-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add magnesium turnings.

-

Initiate the Grignard reaction, then cool the mixture to 0 °C.

-

Slowly add a solution of 2-methylpropenal in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(Furan-3-yl)-3-methylbutan-2-ol

-

Dissolve the purified 3-(furan-3-yl)-2-methylpropanal in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Add a solution of methylmagnesium bromide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Step 3: Bromination to Yield 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

-

Dissolve the purified 4-(furan-3-yl)-3-methylbutan-2-ol in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product. Further purification can be achieved by column chromatography if necessary. The furan ring is highly susceptible to electrophilic substitution, and bromination with NBS is a standard method.[1][6]

Spectroscopic Characterization

The following spectroscopic data are predicted for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol based on the analysis of similar structures.[7][8]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3 (s, 1H, furan-H), ~6.4 (s, 1H, furan-H), 3.8-3.9 (m, 1H, CH-OH), 2.5-2.7 (m, 2H, CH₂), 1.8-2.0 (m, 1H, CH-CH₃), 1.2 (d, 3H, CH₃-CHOH), 0.9 (d, 3H, CH₃-CH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (C-furan), ~140 (C-furan), ~120 (C-Br), ~110 (C-furan), ~70 (CH-OH), ~40 (CH₂), ~35 (CH-CH₃), ~20 (CH₃), ~15 (CH₃) |

| IR (thin film, cm⁻¹) | ν: ~3400 (br, O-H stretch), ~2960 (C-H stretch), ~1550, 1470 (C=C furan ring stretch), ~1050 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 234/232 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of water, and cleavage of the side chain. |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[7]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7]

IR Spectroscopy:

-

Apply a small drop of the neat liquid sample between two sodium chloride or potassium bromide plates to form a thin film.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a GC interface.

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

Reactivity, Stability, and Handling

The chemical behavior of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is dictated by its three key functional groups: the brominated furan ring, the secondary alcohol, and the alkyl chain.

Key Reactivity Pathways

Caption: Key potential reactions of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.

Stability Considerations

-

Acid Sensitivity: Furan rings, particularly those with alcohol side chains, can be sensitive to acidic conditions, which may lead to polymerization or ring-opening.[4][9]

-

Oxidative Stability: Furans can be susceptible to oxidation.[9] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9]

-

Light Sensitivity: Many organic compounds, especially those with heterocyclic rings, can be light-sensitive. Storage in amber vials is recommended.[9]

-

Thermal Stability: While the predicted boiling point is high, decomposition may occur at elevated temperatures. Distillation should be performed under reduced pressure.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere.[9] Keep away from strong acids and oxidizing agents.[10]

Potential Applications in Research and Development

Substituted furans are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[3][11] The structural motifs present in 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol suggest several potential areas of application:

-

Scaffold for Drug Discovery: The furan ring is a common core in many biologically active molecules.[12][13] The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening.

-

Intermediate in Natural Product Synthesis: 3-substituted furans are found in a variety of natural products, some of which exhibit interesting biological activities.[5]

-

Probing Structure-Activity Relationships (SAR): The defined stereochemistry of the secondary alcohol and the substitution pattern on the furan ring make this molecule a useful tool for studying how these features influence biological activity.

References

-

StudyGuides.com. (2026, February 4). Furfuryl Alcohol (Chemistry) - Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromofuran. Retrieved from [Link]

- Kondo, K., & Matsumoto, M. (1974). A Novel Synthesis of 3-Substituted Furans: Synthesis of Perillen and Dendrolasin. Tetrahedron Letters, 15(45), 391-394.

-

Wikipedia. (n.d.). Furan. Retrieved from [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

-

Request PDF. (n.d.). Investigation of the rotamers of 3-furfural by microwave spectroscopy. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Retrieved from [Link]

-

PubChem. (n.d.). Furan, 2-bromo-. Retrieved from [Link]

-

Canada.ca. (2023, March 17). Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characterization. Retrieved from [Link]

-

PMC. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

-

PubChem. (n.d.). Furfuryl Alcohol. Retrieved from [Link]

-

MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

Arkivoc. (2011, February 15). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

-

EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 Synthesis of 4-benzyl-3-bromofuran-2(5H)-one derivatives 4 a. Retrieved from [Link]

-

PubMed. (2011, May 15). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. studyguides.com [studyguides.com]

- 3. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Bromofuran-3-carbaldehyde | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. furan.com [furan.com]

- 11. easpublisher.com [easpublisher.com]

- 12. d-nb.info [d-nb.info]

- 13. Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol: Structure, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] This guide provides a comprehensive technical overview of a specific, novel furan derivative: 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. While direct experimental data for this exact molecule is not extensively available in public literature, this document will construct a detailed profile by leveraging established principles of organic chemistry, structure-activity relationships of analogous compounds, and predictive methodologies. We will explore its chemical structure, propose viable synthetic routes, predict its spectroscopic characteristics, and discuss its potential as a valuable building block in drug discovery based on the known biological activities of related bromofuran compounds.[3][4] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore and a bioisostere for other aromatic systems like benzene or thiophene.[2][5] This bioisosteric replacement can lead to improved metabolic stability, enhanced solubility, and optimized receptor binding affinity.[5] Consequently, furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6] The strategic placement of substituents on the furan ring allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles, making it a highly attractive scaffold for the design of new therapeutic agents.[1]

The subject of this guide, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, incorporates several key structural features that suggest significant potential in medicinal chemistry: a brominated furan ring ripe for further functionalization, and a chiral secondary alcohol moiety that can participate in crucial hydrogen bonding interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol combines a substituted furan ring with a chiral aliphatic side chain. A detailed analysis of its components allows for the prediction of its physicochemical properties.

Molecular Structure

The IUPAC name for the compound is 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. Its structure consists of:

-

A Furan Ring: A five-membered aromatic heterocycle with one oxygen atom.

-

A Bromo Substituent: A bromine atom at the 5-position of the furan ring.

-

An Aliphatic Side Chain: A 3-methylbutan-2-ol chain attached at the 3-position of the furan ring. This side chain contains two stereogenic centers at C2 and C3.

Caption: Chemical structure of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.

Predicted Physicochemical Properties

While experimental data is not available, we can predict the properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C9H13BrO2 | Based on atom count |

| Molecular Weight | 233.10 g/mol | Calculated from the molecular formula |

| Boiling Point | > 250 °C | Extrapolated from similar brominated heterocyclic alcohols[7] |

| LogP | 2.5 - 3.5 | Increased lipophilicity due to the bromine atom and alkyl chain |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | Presence of polar hydroxyl group and nonpolar hydrocarbon and bromofuran moieties |

| Chirality | Contains two chiral centers (C2 and C3 of the butanol chain) | Leads to the existence of four possible stereoisomers (diastereomers and enantiomers) |

Proposed Synthetic Pathways

The synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol can be approached through several established methods for constructing substituted furans and modifying side chains. A plausible retrosynthetic analysis suggests a convergent approach.

Caption: Retrosynthetic analysis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.

Protocol: Multi-step Synthesis

This protocol outlines a feasible, though hypothetical, pathway for the synthesis of the target compound.

Step 1: Bromination of 3-Furaldehyde

-

Reaction Setup: To a solution of 3-furaldehyde in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide (NBS) in portions at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-bromo-3-furaldehyde, is purified by column chromatography.

Step 2: Grignard Reaction for Side Chain Introduction

-

Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-2-methylpropane in the same solvent is added dropwise to initiate the formation of the isobutylmagnesium bromide Grignard reagent.

-

Reaction with Aldehyde: The solution of 5-bromo-3-furaldehyde from Step 1, dissolved in anhydrous THF, is cooled to 0 °C. The prepared Grignard reagent is then added dropwise to the aldehyde solution.

-

Quenching and Work-up: The reaction is stirred for a few hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, 1-(5-bromofuran-3-yl)-2-methylpropan-1-ol, is purified by column chromatography.

Step 3: Oxidation and Subsequent Grignard Addition

-

Oxidation: The secondary alcohol from Step 2 is oxidized to the corresponding ketone, 1-(5-bromofuran-3-yl)-2-methylpropan-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

-

Second Grignard Reaction: The purified ketone is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (a commercially available Grignard reagent) is added dropwise.

-

Final Work-up and Purification: The reaction is quenched and worked up as described in Step 2. The final product, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, is purified by column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted key signals:

-

¹H NMR:

-

Furan Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the 2- and 4-positions of the furan ring.

-

Alcohol Proton: A broad singlet or doublet (depending on the solvent and concentration) for the hydroxyl proton (δ 1.5-4.0 ppm).

-

Aliphatic Protons: A series of multiplets and doublets in the upfield region (δ 0.8-4.0 ppm) corresponding to the methyl and methylene protons of the butanol side chain. The specific splitting patterns would confirm the connectivity.

-

-

¹³C NMR:

-

Furan Carbons: Signals in the downfield region (δ 100-150 ppm). The carbon bearing the bromine atom (C5) would be significantly shifted.

-

Alcohol Carbon: A signal for the carbon attached to the hydroxyl group (C2) in the range of δ 60-80 ppm.

-

Aliphatic Carbons: Signals for the other carbons in the side chain in the upfield region (δ 10-50 ppm).

-

-

IR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the furan ring.

-

C-O Stretch: An absorption in the range of 1050-1200 cm⁻¹ for the alcohol C-O bond.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak of roughly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of water from the alcohol and cleavage of the side chain.

-

Potential Biological Activities and Applications in Drug Discovery

While the biological profile of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol has not been specifically reported, the structural motifs present suggest several potential areas of pharmacological interest.

-

Antimicrobial and Antifungal Activity: Many furan derivatives, particularly those with halogen substituents, have shown potent antimicrobial and antifungal properties.[3][6] The bromofuran moiety in the target compound could confer similar activity.

-

Anti-inflammatory and Anticancer Potential: The furan ring is a key component in some selective COX-2 inhibitors and has been incorporated into novel anticancer agents.[1][8] Further derivatization of the hydroxyl group or the bromine atom could lead to compounds with anti-inflammatory or cytotoxic effects.

-

Synthetic Intermediate: The bromine atom on the furan ring is a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This allows for the synthesis of a diverse library of more complex molecules for high-throughput screening in drug discovery programs. The chiral alcohol also provides a site for esterification or etherification to explore structure-activity relationships.

Caption: Potential applications of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.

Conclusion

4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is a novel heterocyclic compound with significant potential as a versatile intermediate and a candidate for biological screening in drug discovery. Although direct experimental data is limited, this guide has provided a comprehensive overview of its structure, plausible synthetic routes, and predicted spectroscopic properties based on established chemical principles and data from analogous structures. The presence of the bromofuran moiety and a chiral secondary alcohol makes this molecule a highly attractive target for further investigation. Future research should focus on the stereoselective synthesis of its various isomers and a thorough evaluation of their biological activities to fully unlock the therapeutic potential of this promising furan derivative.

References

-

ResearchGate. Synthesis and biological activities of furan derivatives. Available from: [Link]

-

Journal of Neonatal Surgery. Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity. Available from: [Link]

-

MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Available from: [Link]

-

MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link]

-

Scribd. Furan: Properties, Synthesis, and Reactions. Available from: [Link]

-

MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

MDPI. (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Available from: [Link]

-

ChemBK. 3-methyl-butan-2-ol. Available from: [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

National Center for Biotechnology Information. 5-(4-Bromophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran. Available from: [Link]

-

National Center for Biotechnology Information. 4-Amino-3-methylbutan-2-ol. Available from: [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. Available from: [Link]

-

ResearchGate. Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Available from: [Link]

-

MedCrave. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Available from: [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

-

National Center for Biotechnology Information. 5-Bromo-3-methylpentan-2-ol. Available from: [Link]

-

National Center for Biotechnology Information. 4-Bromo-3-methylbutan-1-ol. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran. Available from: [Link]

-

U.S. Environmental Protection Agency. 4-[2-(1-Hydroxyethyl)-3-methyl-1-benzofuran-5-yl]furan-2(5H)-one Properties. Available from: [Link]

-

DergiPark. The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Available from: [Link]

-

EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

-

ResearchGate. Table 3 Synthesis of 4-benzyl-3-bromofuran-2(5H)-one derivatives 4 a. Available from: [Link]

-

U.S. Environmental Protection Agency. 5-Bromo-3-methyl-1-benzofuran Properties. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthetic Applications of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic transition from planar, sp²-hybridized aromatic systems to complex, sp³-rich architectures is critical for improving the physicochemical properties and target specificity of active pharmaceutical ingredients (APIs). 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (CAS: 1857779-57-7) represents a highly specialized, bifunctional building block designed to meet these exact needs.

This compound merges an electron-rich 5-bromofuran core—primed for transition-metal-catalyzed cross-coupling—with a sterically hindered, branched aliphatic secondary alcohol. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic utility, physicochemical profiling, and self-validating experimental workflows required to leverage this molecule effectively in the synthesis of advanced therapeutics.

Physicochemical Profiling & Structural Causality

The architectural design of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is not arbitrary; every functional group serves a distinct synthetic and pharmacological purpose.

-

The 5-Bromofuran Moiety: Furan rings are ubiquitous in natural products and kinase inhibitors. The bromine atom at the C5 position serves as an excellent leaving group for oxidative addition in palladium-catalyzed carbon-carbon bond-forming reactions 1.

-

The 3-Methylbutan-2-ol Chain: This branched aliphatic chain introduces significant sp³ character and two adjacent stereocenters. The secondary hydroxyl group acts as a critical hydrogen-bond donor for receptor binding, while the steric bulk of the adjacent methyl groups protects the molecule from rapid metabolic degradation (e.g., via cytochrome P450 enzymes).

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol |

| CAS Number | 1857779-57-7 |

| Molecular Formula | C₉H₁₃BrO₂ |

| Molecular Weight | 233.10 g/mol |

| Hydrogen Bond Donors | 1 (Secondary Hydroxyl) |

| Hydrogen Bond Acceptors | 2 (Furan Oxygen, Hydroxyl Oxygen) |

| Primary Reactive Sites | C(sp²)-Br bond (Cross-coupling); C(sp³)-OH bond (Oxidation/Esterification) |

Mechanistic Utility & Synthetic Workflows

The true value of this compound lies in its orthogonal reactivity. The C-Br bond and the secondary alcohol can be manipulated independently without requiring complex protecting-group strategies, provided the correct reagents are selected.

Divergent Synthetic Pathways

Caption: Divergent synthetic workflows utilizing 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of bromofurans is a highly reliable method for generating biheteroaryl scaffolds 2. Because furan is an electron-rich heterocycle, the oxidative addition of Pd(0) into the C-Br bond is slightly less thermodynamically favorable than in electron-deficient pyridines. Therefore, selecting a robust catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is critical 3. The bidentate nature of dppf prevents catalyst deactivation and minimizes off-target coordination from the substrate's free hydroxyl group.

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromofurans.

Table 2: Quantitative Yields for Analogous 5-Bromofuran Couplings

Data synthesized from established 5-bromofuran cross-coupling methodologies 1, 3.

| Boronic Acid Coupling Partner | Catalyst System | Solvent System | Temp (°C) | Isolated Yield (%) |

| Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF / H₂O | 80 °C | 73% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane / H₂O | 90 °C | 67% |

| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane / H₂O | 85 °C | 70% |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps (e.g., degassing, TLC monitoring) to address the specific chemical vulnerabilities of the substrate.

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

Causality Note: Water is required to dissolve the inorganic base and generate the reactive boronate complex during transmetalation. Thorough degassing is mandatory to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) state.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the flask with a rubber septum and degas the mixture by sparging with Argon for 15 minutes.

-

Reaction Execution: Replace the septum with a reflux condenser (under Argon) and heat the mixture in an oil bath at 85 °C for 16–20 hours.

-

Validation & Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the bromofuran starting material indicates completion.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 × 15 mL) to remove boron byproducts and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chemoselective Oxidation of the Secondary Alcohol

Causality Note: Strong oxidants (like KMnO₄ or Jones reagent) will oxidatively cleave the electron-rich furan ring. Dess-Martin Periodinane (DMP) is chosen for its mild, chemoselective profile, ensuring the furan core remains intact while the alcohol is oxidized to a ketone.

-

Preparation: Dissolve 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an Argon atmosphere.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.

-

Oxidation: Add Dess-Martin Periodinane (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer becomes clear (this reduces unreacted DMP and neutralizes acetic acid byproducts).

-

Workup: Extract with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The resulting ketone can be used directly for downstream reductive amination.

References

- Title: BLD Pharmatech Co., Limited (Page 190) @ ChemBuyersGuide.com, Inc.

- Title: Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate Source: BenchChem URL

- Source: Synthetic Communications (Taylor & Francis)

- Source: Synthesis (Thieme Connect)

Sources

Spectroscopic Characterization and Analytical Profiling of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

Executive Summary

The structural elucidation of halogenated furan derivatives is a critical pathway in modern drug discovery, particularly in the synthesis of marine natural product analogs and targeted therapeutics [2, 3]. 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (CAS: 1857779-57-7) represents a highly versatile molecular building block featuring a brominated heteroaromatic core linked to a branched, chiral aliphatic alcohol. This whitepaper provides an authoritative, in-depth guide to the spectroscopic deconstruction of this molecule, establishing self-validating analytical protocols for researchers and synthetic chemists.

Structural Deconstruction & Spectroscopic Causality

To accurately interpret the spectroscopic data of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, one must first deconstruct its stereochemical and electronic microenvironments.

Stereochemical Complexity

The aliphatic side chain (3-methylbutan-2-ol) contains two adjacent stereocenters at the C2 and C3 positions. Consequently, unless synthesized via an asymmetric pathway, the compound exists as a mixture of diastereomers (syn/anti or erythro/threo). Causality in NMR: Because diastereomers possess distinct spatial geometries, they exhibit different magnetic environments. High-resolution NMR will reveal "peak doubling" (diastereotopic resolution)—most notably in the aliphatic methyl groups (C1 and C3-CH₃)—which must not be misidentified as impurities.

Furan Ring Electronics & The Heavy-Atom Effect

The furan core is substituted at the 3-position (alkyl chain) and the 5-position (bromine atom).

-

Bromine Heavy-Atom Effect: The bromine atom exerts a strong inductive electron-withdrawing effect combined with a diamagnetic shielding effect on its directly attached carbon (C5). This shifts the C5 carbon significantly upfield to approximately 121 ppm, a diagnostic hallmark of

-brominated furans [1]. -

Regiochemical Protons: The furan ring retains two protons: H2 (flanked by the oxygen and the alkyl chain) and H4 (flanked by the alkyl chain and the bromine). H2 is highly deshielded by the adjacent oxygen, whereas H4 resonates further upfield.

Predicted Spectroscopic Data Profiles

The following tables summarize the quantitative spectroscopic data, synthesizing theoretical predictions with established empirical rules for bromofuran systems.

Table 1: High-Resolution ¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (

| Position | Multiplicity | Integration | Assignment / Causality | ||

| Furan H2 | 7.25 | d | 1.5 | 1H | |

| Furan H4 | 6.25 | d | 1.5 | 1H | |

| C2-H | 3.80 | m | - | 1H | Deshielded by the adjacent hydroxyl group. |

| C4-H₂ | 2.40 | m | - | 2H | Benzylic-type methylene attached to furan C3. |

| OH | 1.80 | br s | - | 1H | Hydroxyl proton (exchangeable with D₂O). |

| C3-H | 1.75 | m | - | 1H | Aliphatic branching methine. |

| C1-H₃ | 1.15 | d | 6.4 | 3H | Terminal methyl. Exhibits diastereomeric doubling. |

| C3-CH₃ | 0.85 | d | 6.8 | 3H | Branched methyl. Exhibits diastereomeric doubling. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Type | Assignment / Causality | |

| Furan C2 | 140.5 | CH | |

| Furan C3 | 124.0 | C | Substituted |

| Furan C5 | 121.5 | C | Substituted |

| Furan C4 | 112.8 | CH | Unsubstituted |

| C2 (Chain) | 72.4 | CH | Oxygen-bearing aliphatic carbon. |

| C3 (Chain) | 39.2 | CH | Branching methine carbon. |

| C4 (Chain) | 28.5 | CH₂ | Methylene linker carbon. |

| C1 (Chain) | 20.1 | CH₃ | Terminal methyl group. |

| C3-CH₃ | 15.3 | CH₃ | Branched methyl group. |

Table 3: Mass Spectrometry (ESI+) & Infrared (FT-IR) Profiling

| Analytical Technique | Key Signals / Fragments | Diagnostic Significance |

| HRMS (ESI+) | [M+H]⁺ precursor ions. The exact 1:1 intensity ratio confirms the presence of a single Bromine atom (⁷⁹Br / ⁸¹Br natural abundance). | |

| MS/MS (CID) | Neutral loss of H₂O (-18 Da) from the aliphatic alcohol. | |

| MS/MS (CID) | Cleavage of the C2-C3 bond, losing a hydroxyethyl radical (-45 Da). | |

| FT-IR | 3350 cm⁻¹ (broad) | O-H stretching vibration (hydrogen-bonded). |

| FT-IR | 1590, 1510 cm⁻¹ | Furan ring C=C aromatic stretching. |

| FT-IR | 650 cm⁻¹ | C-Br stretching vibration. |

Experimental Methodologies for Analytical Validation

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols detail the exact steps required to confirm the regiochemistry and isotopic signature of the molecule.

Protocol 1: High-Resolution NMR & Regiochemical Mapping

This protocol utilizes 2D NMR to definitively prove the 3,5-substitution pattern on the furan ring, preventing confusion with 2,4- or 2,5-isomers.

-

Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

1D Acquisition & Diastereomeric Deconvolution: Acquire the ¹H NMR spectrum at

400 MHz using a standard 30° pulse sequence (zg30). Zoom into the aliphatic methyl region (0.8–1.3 ppm). Calculate the diastereomeric ratio (dr) by integrating the split doublet signals of the C1 and C3 methyl groups. -

D₂O Exchange (Self-Validation): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at

1.80 ppm validates the hydroxyl proton assignment. -

2D HMBC Execution: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

Causality: To confirm the alkyl chain is at C3, observe the cross-peaks between the C4-methylene protons (

2.40) and the furan carbons C2 (

-

Protocol 2: LC-HRMS/MS Isotopic Profiling

-

Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote protonation.

-

Ionization & MS1 Acquisition: Inject 2 µL into an ESI-QTOF mass spectrometer operating in positive ion mode (ESI+). Locate the [M+H]⁺ precursor ions. Validate the structural integrity by confirming the characteristic 1:1 isotopic doublet at

233/235. -

Collision-Induced Dissociation (MS/MS): Isolate the

233 precursor and apply a collision energy of 20 eV. Monitor the product ion spectrum for the diagnostic

Data Visualization & Logical Workflows

Fig 1. Multi-modal analytical workflow for structural validation.

Fig 2. 2D NMR correlation map confirming regiochemistry.

Conclusion

The comprehensive spectroscopic profiling of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol requires a nuanced understanding of heteroaromatic electronics and aliphatic stereochemistry. By employing a self-validating matrix of 2D NMR regiochemical mapping and MS/MS isotopic fragmentation, researchers can definitively confirm the structural integrity of this critical intermediate, ensuring downstream reliability in complex synthetic campaigns.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- BenchChem. (n.d.). 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine.

- National Institute of Oceanography (NIO). (n.d.). γ-Hydroxybutenolide Containing Marine Natural Products and Their Synthesis: A Review.

An In-Depth Technical Guide to the Biological Activity of Bromofuran Derivatives

Abstract

The furan nucleus, particularly when substituted with bromine, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Bromofuran derivatives, found in various natural sources, especially marine organisms, have garnered significant attention for their potent therapeutic potential.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of bromofuran derivatives, including their anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and explore the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

Introduction: The Significance of the Bromofuran Scaffold

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that is a core component of numerous pharmacologically active compounds.[1][5] Its derivatives are prevalent in nature and have been isolated from a variety of sources, including plants, fruits, and marine organisms.[6][7] The incorporation of a bromine atom onto the furan ring often enhances the cytotoxic and overall biological potential of these molecules.[8] This is attributed to bromine's electron-withdrawing nature and its ability to form halogen bonds, which can significantly influence molecular interactions with biological targets. Many bromofuran derivatives are inspired by or isolated from marine natural products, particularly from sponges, which are a rich source of bioactive secondary metabolites.[4][9] These compounds exhibit a wide spectrum of pharmacological properties, making them promising candidates for drug discovery and development.[10][11]

Key Biological Activities of Bromofuran Derivatives

Anticancer Activity

Bromofuran derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[10][12] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

2.1.1. Mechanisms of Action

-

Induction of Apoptosis: A primary mechanism by which bromofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, certain 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives have been shown to induce apoptosis in colon cancer cell lines by down-regulating the anti-apoptotic protein survivin and activating caspase-3, a key executioner caspase.[13]

-

Modulation of Signaling Pathways: Aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways is a hallmark of many cancers.[14] Phenyl 5-bromofuran-2-carboxylate derivatives are hypothesized to exert their anticancer effects by inhibiting these crucial cascades, thereby impeding cancer cell growth and survival.[8][14] Some furan derivatives have demonstrated the ability to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[15]

-

Cell Cycle Arrest: While not a universal mechanism for all bromofuran derivatives, some have been observed to perturb the cell cycle. For example, mucobromic acid, a related furanone, has been shown to decrease the number of cells in the G1 phase at higher concentrations.[13]

2.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of bromofuran derivatives is highly dependent on their chemical structure. The position and nature of substituents on the furan core and any associated phenyl rings play a crucial role.[14] The presence of a bromine atom, particularly on an acetyl or methyl group attached to the benzofuran system, has been shown to increase cytotoxicity.[14] Furthermore, the addition of hydrophobic groups to an N-phenyl ring in benzofuran-2-carboxamides can potentiate their anticancer and NF-κB inhibitory activities.[14]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] Bromofuran derivatives have demonstrated promising activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[16][17]

2.2.1. Antibacterial and Antifungal Mechanisms

The antimicrobial action of furan derivatives often involves the selective inhibition of microbial growth and the modification of essential enzymes.[6] For example, some halogenated derivatives of 3-benzofurancarboxylic acids have shown notable activity against Gram-positive bacteria and Candida strains.[16] The presence of functional groups like 2,4-dinitrophenylhydrazone on a furan-2-carboxamide scaffold has been linked to enhanced activity against E. coli.[17]

2.2.2. SAR in Antimicrobial Derivatives

In the realm of antimicrobial activity, structural modifications significantly impact efficacy. For instance, in a series of furan-2-carboxamide derivatives, compounds containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli.[17] In contrast, for antifungal activity against Candida albicans, a different structural configuration proved to be the most potent.[18] This highlights the importance of targeted synthesis and screening to optimize antimicrobial activity against specific pathogens.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Bromofuran derivatives have shown potential in mitigating these processes.

2.3.1. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of furan derivatives can be attributed to several mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and the regulation of inflammatory mediator mRNA expression.[6] Some aza-benzofuran compounds have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages, with activity comparable to or better than the positive control, celecoxib.[19] This inhibition is thought to be achieved by fitting within the active site of murine inducible nitric oxide synthase (iNOS).[19]

2.3.2. Antioxidant Properties

Many furan derivatives exhibit antioxidant activity through hydroxyl and DPPH-free radical scavenging and the reduction of lipid peroxides.[6] This antioxidant capacity contributes to their overall therapeutic potential by protecting cells from oxidative damage.

Data Presentation: Comparative Biological Activity

To provide a clear comparison of the efficacy of various bromofuran derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Selected Bromofuran and Related Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |

| Phenyl 5-bromofuran-2-carboxylate Derivatives | HeLa, K562, MOLT-4 | Varies by specific derivative | [14] |

| 2-(Furan-2-yl)naphthalen-1-ol Derivatives | Various breast cancer cell lines | Potent activity observed | [12] |

| Furanopyridinone Derivative (4c) | KYSE70, KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [20] |

| 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivative (3b) | HCT-116 (Colon) | Stronger than parent compound | [13] |

| Bromo Derivative (VIII) | K562, HL-60 (Leukemia) | 5.0 µM, 0.1 µM respectively | [21] |

Table 2: Antimicrobial Activity of Selected Bromofuran Derivatives

| Compound/Derivative | Microbial Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference |

| Halogenated 3-Benzofurancarboxylic Acid Derivatives (III, IV, VI) | Gram-positive bacteria | 50 to 200 µg/mL | [16] |

| Halogenated 3-Benzofurancarboxylic Acid Derivatives (III, VI) | Candida albicans, C. parapsilosis | 100 µg/mL | [16] |

| Aza-benzofuran (Compound 1) | Salmonella typhimuriumi, Staphylococcus aureus | Moderate activity | [19] |

| Oxa-benzofuran (Compound 6) | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | Potent activity | [19] |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of bromofuran derivatives.

Cell Viability Assessment using MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14] It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[14]

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well.[14]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[14]

-

Compound Treatment: Prepare serial dilutions of the bromofuran derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curves.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the bromofuran derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24 hours.[22]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the biological activity of bromofuran derivatives.

Caption: Preclinical evaluation workflow for bromofuran derivatives.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.[14][15]

Future Perspectives and Conclusion

Bromofuran derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents has been well-documented. Future research should focus on several key areas:

-

Lead Optimization: Further structural modifications of promising lead compounds can enhance their potency, selectivity, and pharmacokinetic properties.[12]

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by bromofuran derivatives will facilitate the rational design of new and more effective drugs.[13][15]

-

In Vivo Studies: While in vitro data is abundant, more extensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential of these compounds and assess their safety profiles.

-

Combinatorial Therapies: Investigating the synergistic effects of bromofuran derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in oncology.

References

- Antitumor Agents. 266. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl)naphthalen-1-ol Derivatives as Potent and Selective Antibreast Cancer Agents. Journal of Medicinal Chemistry - ACS Publications.

- Comparative Efficacy of Phenyl 5-bromofuran-2-carboxylate Derivatives in Oncology. Benchchem.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.

- Synthesis of Novel Furan Derivatives. Scribd.

- Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.

- Synthesis and biological evaluation of some novel furan derivatives. ResearchGate.

- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI.

- Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers.

- Application Notes and Protocols: Phenyl 5-bromofuran-2-carboxylate in Anticancer Drug Development. Benchchem.

- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. Medicinal Chemistry.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Marine natural product-inspired discovery of novel BRD4 inhibitors with anti-inflammatory activity. PubMed.

- Marine Natural Products from Flora and Fauna of the Western Australian Coast: Taxonomy, Isolation and Biological Activity. MDPI.

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate.

- Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Marine Natural Product. ICN - Université Côte d'Azur.

- Discovery of Bioactive Marine Natural Products. Department of Medicinal Chemistry » College of Pharmacy » University of Florida.

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- Furan: A Promising Scaffold for Biological Activity. ResearchGate.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.

- Benzofuran derivatives: A patent review. ResearchGate.

- Benzofuran derivatives with GSK-3β inhibitory activity. ResearchGate.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Marine Natural Product - ICN [icn.univ-cotedazur.eu]

- 5. ijabbr.com [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 11. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of Substituted Furans

Abstract

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile chemical nature and ability to modulate pharmacokinetic and pharmacodynamic properties have cemented its role as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of substituted furans. We will delve into the synthetic strategies for accessing these valuable molecules, explore their diverse biological activities with a focus on mechanistic insights, and present detailed protocols for their evaluation. The discussion will be grounded in authoritative scientific literature, providing a robust framework for understanding and advancing the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Unique Physicochemical and Biological Significance of the Furan Ring

The furan moiety is a key structural component in a multitude of pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2] Its utility in drug design stems from a unique combination of electronic and steric properties. The furan ring can act as a bioisostere for the phenyl group, offering distinct advantages in modulating metabolic stability, receptor binding interactions, and overall bioavailability.[1][2][3]

The oxygen atom within the furan ring imparts a degree of polarity and hydrogen bond accepting capability, which can be crucial for target engagement.[1] Furthermore, the aromatic nature of the ring allows for π–π stacking interactions, further enhancing binding affinities.[1] The substitution pattern on the furan ring, particularly at the 2- and 5-positions, is a critical determinant of its biological activity. The introduction of various substituents allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[1] For instance, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the bioactivity of furan derivatives in antibacterial and anticancer contexts.[1]

A number of furan-containing drugs are currently available on the market, highlighting the clinical relevance of this scaffold.[4][5][6] Notable examples include:

-

Nitrofurantoin: An antibiotic used to treat urinary tract infections.[7] Its mechanism of action involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA.[8]

-

Ranitidine: An H2 receptor antagonist used to decrease stomach acid production.[4]

-

Amiodarone: An antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats.[5]

-

Dantrolene: A muscle relaxant.[7]

The continued exploration of substituted furans promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

Synthetic Strategies for Accessing Substituted Furans

The synthesis of substituted furans is a well-established field in organic chemistry, with numerous methods available for their construction. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include the Paal-Knorr furan synthesis, the Feist-Benary synthesis, and various metal-catalyzed approaches.[3]

The Paal-Knorr Furan Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis is a cornerstone method for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[3][9] This reaction is highly versatile and can be used to synthesize a wide range of substituted furans.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan

This protocol describes a general procedure for the synthesis of a substituted furan from a 1,4-dicarbonyl compound.

Materials:

-

1,4-dicarbonyl compound (1.0 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the acid catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure substituted furan.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the 1,4-dicarbonyl starting material and to facilitate the dehydration step of the cyclization.

-

Acid Catalyst: The acid catalyst is essential for protonating one of the carbonyl oxygens, which initiates the nucleophilic attack by the other carbonyl oxygen to form the five-membered ring intermediate.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the cyclization and dehydration steps, thereby increasing the reaction rate.

-

Aqueous Workup: The aqueous workup with sodium bicarbonate neutralizes the acid catalyst and removes any water-soluble byproducts.

-

Column Chromatography: This purification technique is necessary to separate the desired substituted furan from any unreacted starting materials or side products.

Diagram: The Paal-Knorr Furan Synthesis Workflow

Caption: The reductive activation of nitrofurans within bacterial cells.

Anti-inflammatory Agents

Many furan-containing compounds have demonstrated significant anti-inflammatory activity. [1][10]Some of these derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [8][10] Mechanism of Action: COX-2 is responsible for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. [8]By selectively inhibiting COX-2, furan-based anti-inflammatory agents can reduce the production of these pro-inflammatory mediators, thereby alleviating the symptoms of inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. [8]The furan ring in these molecules often plays a crucial role in binding to the active site of the COX-2 enzyme. [10]

Anticancer Agents

The furan scaffold is a recurring motif in a number of compounds with promising anticancer properties. [1][10]These derivatives can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and progression. [1][10] Mechanism of Action: Some furan-based molecules have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs. [10]Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Neuroprotective Agents

Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [11]These compounds exhibit diverse pharmacological activities, including antioxidant and anti-inflammatory properties, which are crucial for combating the multifactorial nature of neurodegeneration. [11] Mechanism of Action: Furan derivatives can scavenge free radicals and mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders. [11]Additionally, they can modulate inflammatory pathways, reducing neuroinflammation, which is another critical factor in the progression of these diseases. [11]Some furan compounds may also promote neuronal survival and regeneration by influencing neurogenesis and enhancing neuronal plasticity. [11]

Quantitative Data on Bioactive Furan Derivatives

The following table summarizes the biological activity of several representative furan derivatives from the literature, illustrating the potential potency of this class of compounds.

| Compound Class | Target/Organism | Biological Activity (IC50/MIC) | Therapeutic Application | Reference |

| Nitrofurans | Escherichia coli | MIC: 2-32 µg/mL | Antibacterial | [10] |

| Furan-based Chalcones | Monoamine Oxidase B (MAO-B) | IC50: 0.1-5 µM | Neuroprotective | [10] |

| Substituted Benzofurans | COX-2 | IC50: 0.05-1 µM | Anti-inflammatory | [8] |

| Furo[3,2-c]pyridines | Various Cancer Cell Lines | IC50: 0.5-10 µM | Anticancer | [8] |

Future Directions and Conclusion

The furan scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of furan chemistry allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future research will likely focus on the development of more selective and potent furan derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets for furan-based compounds, particularly in the areas of neurodegeneration and rare diseases, holds significant promise.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- Synthesis of Substituted Furans from (Z)

-

Application of furan derivative in medicinal field. - ResearchGate. [Link]

-

Furan: Structure and Medicinal Uses | PDF | Chemical Reactions | Aromaticity - Scribd. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. [Link]

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. [Link]

-

A Review on Biological and Medicinal Significance of Furan. [Link]

-

Clinically approved drugs containing furan ring - ResearchGate. [Link]

-

(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. [Link]

-

From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. [Link]

-

REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. [Link]

-

Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones: Application to Unified Total Synthesis of Shikonofurans J, D, E, and C - ACS Publications. [Link]

-

Synthesis of multysubstituted bicyclic furan. | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol

Executive Summary

This technical guide details the synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol , a functionalized furan derivative featuring a specific alkyl side chain at the C3 position and a bromine atom at the C5 position.

Target Molecule Analysis:

-

Functionalization:

-

Position 3 (Beta): Attached to a 2-hydroxy-3-methylbutyl chain.

-

Position 5 (Alpha): Brominated.

-

-

Key Challenge: The primary synthetic challenge is regioselectivity . Electrophilic substitution (e.g., bromination) on a 3-alkylfuran typically favors the C2 (alpha) position due to electronic activation and proximity, whereas the target requires substitution at C5. Additionally, the furan ring is sensitive to harsh acidic conditions and oxidative stress, requiring mild protocols for side-chain construction.

This guide presents a "Block-and-Direct" Strategy , utilizing a transient silyl blocking group at C2 to force bromination exclusively to C5. This ensures high regiochemical purity, essential for pharmaceutical applications.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals two distinct phases: construction of the carbon skeleton via an aldol-type disconnection and late-stage regioselective halogenation.

Strategic Disconnections:

-

C5-Br Bond: Disconnected last to avoid debromination during side-chain reduction.

-

C2-Blocking Group: A trimethylsilyl (TMS) group is employed to occlude the reactive C2 position.

-

Side Chain Construction: The C3-side chain is traced back to an aldol condensation between 3-furaldehyde and 2-butanone (methyl ethyl ketone), followed by global reduction.

Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting materials.

Detailed Synthesis Pathway[6][7]

Phase 1: Skeleton Construction (Aldol & Reduction)

The carbon backbone is assembled using an acid-catalyzed aldol condensation to favor the branched product, followed by hydrogenation.

Step 1.1: Regioselective Aldol Condensation

Reaction: 3-Furaldehyde + 2-Butanone

-

Reagents: HCl (gas) or

-TsOH, Toluene. -

Conditions: Reflux with Dean-Stark trap.

-

Mechanism: Protonation of aldehyde

Enol attack from C3 of ketone

Step 1.2: Global Reduction

Reaction: 4-(Furan-3-yl)-3-methylbut-3-en-2-one

-

Reagents:

(1 atm), 10% Pd/C. -

Solvent: Ethanol or Methanol.

-

Outcome: Saturated alcohol (Mixture of diastereomers).

Phase 2: Regioselective Bromination (The Block-C2 Strategy)

Direct bromination of 3-alkylfurans yields a mixture of 2-bromo (major) and 5-bromo (minor) isomers. To secure the 5-bromo product exclusively, we block C2.

Step 2.1: Protection of Alcohol

Reaction: Acetylation of the secondary alcohol. Rationale: Protects the hydroxyl group from interference during lithiation.

-

Reagents: Acetic anhydride (

), Pyridine, DMAP.

Step 2.2: C2-Blocking via Lithiation

Reaction: 3-Alkylfuran-OAc

-

Reagents:

-BuLi (1.1 eq), THF, -78°C; then TMSCl.

Step 2.3: Directed Bromination

Reaction: 2-TMS-3-Alkylfuran-OAc

-

Reagents: NBS (N-Bromosuccinimide), THF/DMF.

Step 2.4: Deprotection (Global)

Reaction: Removal of TMS and Acetyl groups. Rationale: Yields the final target.

-

Reagents: TBAF (for TMS) followed by

/MeOH (for Acetate).

Experimental Protocols

Protocol A: Acid-Catalyzed Aldol Condensation

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-furaldehyde (9.6 g, 100 mmol), 2-butanone (36.0 g, 500 mmol, 5 eq), and toluene (150 mL).

-

Catalyst: Bubble dry HCl gas into the solution for 5-10 minutes or add

-TsOH (1.7 g, 10 mmol). -

Reaction: Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).

-

Workup: Cool to room temperature. Wash with saturated